
Propanedioic acid, monoethyl ester
Overview
Description
Propanedioic acid (malonic acid) is a dicarboxylic acid with the formula HOOC-CH2-COOH. This compound retains one free carboxylic acid group, distinguishing it from diesters like diethyl malonate (EtOOC-CH2-COOEt). Monoesters of malonic acid are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and polymers. Their reactivity stems from the presence of both ester and acid functionalities, enabling diverse chemical transformations .
Comparison with Similar Compounds
Structural and Functional Differences
- Monoethyl Ester vs. Diesters: Monoethyl ester: Contains one ethyl ester and one free carboxylic acid group. This structure enhances polarity, making it more water-soluble than diesters. Example molecular formula: C5H8O4 (inferred). Diethyl malonate: Fully esterified (two ethyl groups). Molecular formula: C7H12O4 (160.16 g/mol). Used in Claisen condensations and as a solvent. Emitted in vaping aerosols, raising toxicity concerns . Dimethyl malonate: Two methyl esters (C5H8O4, 132.11 g/mol). The U.S. EPA uses it as an analog for hazard assessments due to structural similarity .
- Propanedioic acid, 2-[1-(3,3-dimethylcyclohexyl)ethyl]-, monoethyl ester (C15H26O4, 270.37 g/mol): A cyclohexyl-substituted ester, likely used in asymmetric synthesis .
Physicochemical Properties
Research Findings and Data Gaps
- Key Studies: Metabolomics: Monoethyl esters serve as dynamic biomarkers in stress responses (e.g., algal fragmentation) .
- Unresolved Questions: Exact physicochemical data (e.g., melting/boiling points) for the parent monoethyl ester. Detailed ecotoxicological profiles of monoesters compared to diesters.
Properties
Molecular Formula |
C5H7O4- |
---|---|
Molecular Weight |
131.11 g/mol |
IUPAC Name |
3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
InChI Key |
HGINADPHJQTSKN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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